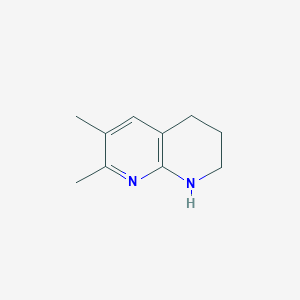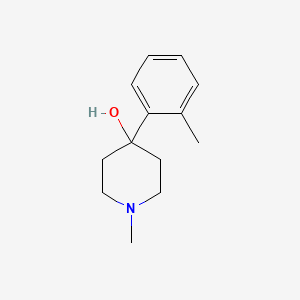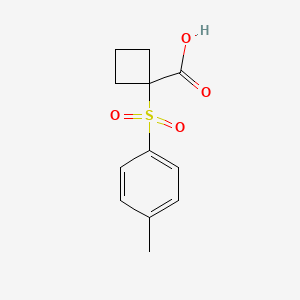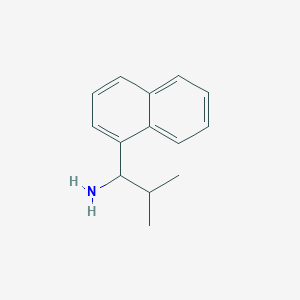
6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of naphthyridine, characterized by the presence of two methyl groups at the 6th and 7th positions and a tetrahydro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound, can be adapted to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation and cyclization reactions, often conducted under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and photophysical properties
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine include other naphthyridine derivatives such as:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 6,7-Dimethyltetralin
- 1,8-Dimethyltetralin
Uniqueness
What sets this compound apart from its similar compounds is the specific positioning of the methyl groups and the tetrahydro structure. These structural features confer unique chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
6,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H14N2/c1-7-6-9-4-3-5-11-10(9)12-8(7)2/h6H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JSOQMKWXHKLASR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NCCC2)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)



![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)

![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)


![N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine](/img/structure/B13223513.png)
![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)

